Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
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Overview
Description
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a compound that features a unique bicyclic heterocycle structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its presence in various biologically active molecules, including kinase inhibitors and antiviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through several methods:
From Pyrrole Derivatives: This method involves the reaction of pyrrole with suitable reagents to form the triazine ring.
Via Bromohydrazone: This approach uses bromohydrazone intermediates to construct the triazine scaffold.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the desired product.
Multistep Synthesis: This involves multiple steps, including cyclization and functional group transformations.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate, resulting in a 55% overall yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including kinase inhibition.
Medicine: It is a component of antiviral drugs like remdesivir, which is used to treat COVID-19.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets. For example, in the context of kinase inhibition, it binds to the active site of kinases, thereby inhibiting their activity and disrupting signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which is also found in various biologically active molecules.
7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazine-4-amine: A potent PI3Kδ inhibitor.
Pyrrolo[1,2-a]pyrazines: Another class of compounds with similar structural features.
Uniqueness
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in antiviral drugs like remdesivir highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)8(10)7-3-2-6-4-11-5-12-13(6)7/h2-5,8H,10H2,1H3 |
InChI Key |
ITPBQSVDKDSHNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C2N1N=CN=C2)N |
Origin of Product |
United States |
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